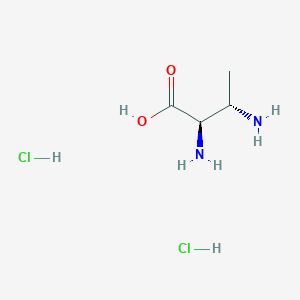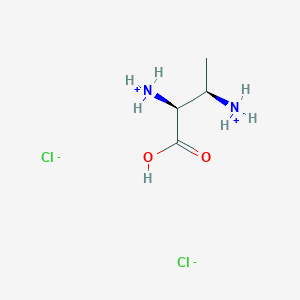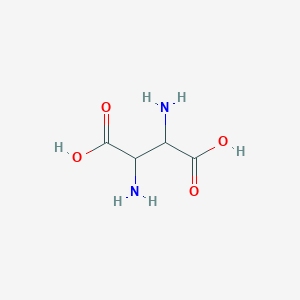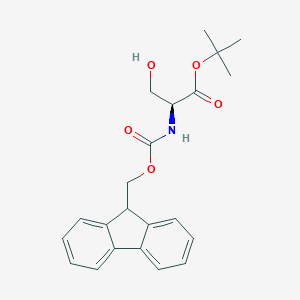
Fmoc-Ser-OtBu
Übersicht
Beschreibung
Fmoc-Ser-OtBu, also known as Nalpha-Fmoc-L-serine tert-Butyl Ester, is a serine derivative . It is an N-terminal protected reagent used in peptide synthesis . The molecular formula of Fmoc-Ser-OtBu is C22H25NO5 .
Synthesis Analysis
Fmoc-Ser-OtBu is synthesized using the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Molecular Structure Analysis
The molecular weight of Fmoc-Ser-OtBu is 383.4 g/mol . The IUPAC name is tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .
Chemical Reactions Analysis
Fmoc-Ser-OtBu is used in various chemical reactions. For instance, it has been used in the total synthesis of the antibiotic daptomycin through cyclization via a chemoselective serine ligation .
Physical And Chemical Properties Analysis
Fmoc-Ser-OtBu is a solid compound . It has good solubility in DMSO, with a solubility of 150 mg/mL .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
- Application : Fmoc-Ser-OtBu is used in the synthesis of azidopeptides . The rise of CuI-catalyzed click chemistry has initiated an increased demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides .
- Method : The researchers investigated several reaction pathways described in the literature, suggested several improvements, and proposed several alternative routes for the synthesis of these compounds in high purity . They also incorporated these azido amino acids into several model tripeptides .
- Results : The researchers demonstrated that multigram quantities of these Fmoc azido amino acids can be prepared within a week or two and at user-friendly costs .
Amino Acid Derivatization
- Application : Fmoc-Ser-OtBu is used in amino acid derivatization for structure–activity relationship (SAR) studies . It is usually the Boc-protected (backbone chain) amino acids that are used for the synthesis of those modified amino acids .
- Method : The researchers explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results : Their optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Antagonist Synthesis
- Application : Fmoc-Ser-OtBu is used in the synthesis of ICl 154,129, a compound that shows selectivity as an antagonist of [Leu5]enkephalin and [D-AIa2, D-Leu5]en .
pH-Controlled Ambidextrous Gelation
- Application : Fmoc-Ser-OtBu is used in the creation of gels that respond to changes in pH . This is significant among gelators as it allows for the creation of materials that can change their properties based on the pH of their environment .
- Method : The researchers used Fmoc-Ser-OtBu to create a low molecular weight gelator (LMWG) that could form both hydrogels and organogels . The gelation was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results : The gels created had several advantages including high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Solid-Phase Peptide Synthesis
- Application : Fmoc-Ser-OtBu is used in the Fmoc/tBu solid-phase synthesis method, which is the method of choice for the synthesis of peptides in both research and industrial settings .
- Method : The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Safety And Hazards
When handling Fmoc-Ser-OtBu, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
The Fmoc/tBu solid-phase synthesis method, which is used for the synthesis of Fmoc-Ser-OtBu, is the method of choice for the synthesis of molecules in both research and industrial settings . This suggests that Fmoc-Ser-OtBu will continue to play a significant role in peptide synthesis in the future.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIDHANLLHNO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451502 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser-OtBu | |
CAS RN |
110797-35-8 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





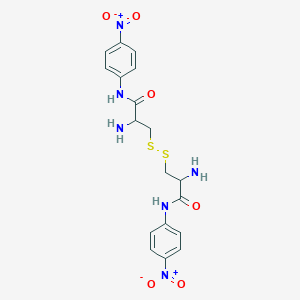

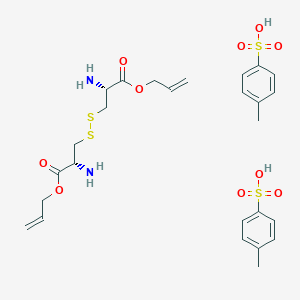
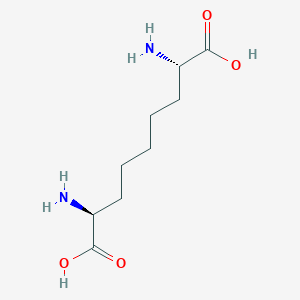
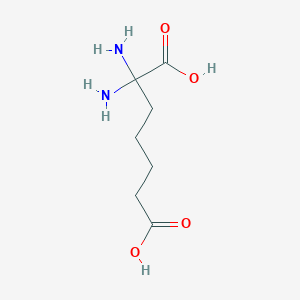
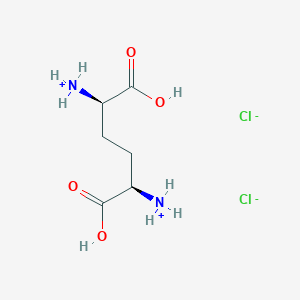
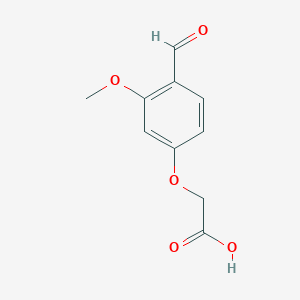
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
